molecular formula C23H19N3O2S B2665018 N-(4-(4-((4-Phenoxyphenyl)amino)-3,5-thiazolyl)phenyl)ethanamide CAS No. 1024466-46-3

N-(4-(4-((4-Phenoxyphenyl)amino)-3,5-thiazolyl)phenyl)ethanamide

Cat. No. B2665018
M. Wt: 401.48
InChI Key: UZVJZAGZGBYWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including an amide, a thiazole, and a phenoxy group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a thiazole ring, a type of heterocyclic aromatic ring containing sulfur and nitrogen, could impart interesting electronic properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of an amide group could influence its solubility in water and other solvents .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : N-(4-phenoxyphenyl)benzamide derivatives are being studied as potential SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitors . Abnormal activation of the signal cascade of with-no-lysine kinase (WNK) with OSR1 (oxidative stress-responsive kinase 1)/SPAK and NCC (NaCl cotransporter) results in characteristic salt-sensitive hypertension .
    • Method : Based on the structure of a lead compound, researchers examined the SAR of N-(4-phenoxyphenyl)benzamide derivatives .
    • Results : They developed a compound as a potent SPAK inhibitor . This compound is a promising candidate for a new class of antihypertensive drugs .
  • Chemical Synthesis

    • Application : Molecular structures of similar compounds synthesized via Schiff bases reduction route are reported . These compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Method : The compounds were synthesized via a Schiff bases reduction route .
    • Results : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .

Safety And Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include testing its bioactivity or exploring its potential applications in materials science .

properties

IUPAC Name

N-[4-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-16(27)24-18-9-7-17(8-10-18)22-15-29-23(26-22)25-19-11-13-21(14-12-19)28-20-5-3-2-4-6-20/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVJZAGZGBYWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-((4-Phenoxyphenyl)amino)-3,5-thiazolyl)phenyl)ethanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.